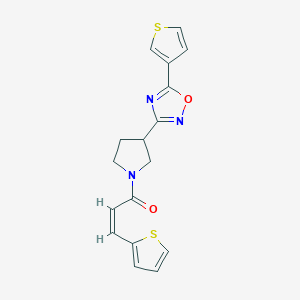

![molecular formula C14H24Cl2N2O2 B2693795 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride CAS No. 1052549-49-1](/img/structure/B2693795.png)

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions . The specific compound “1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride” has a molecular formula of C14H24Cl2N2O2 and a molecular weight of 323.3 g/mol .

Synthesis Analysis

Piperazine derivatives can be synthesized by various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a 4,5-dimethoxy-2-methylphenylmethyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

The study by Bektaş et al. (2007) reported the synthesis of novel triazole derivatives, including Mannich base derivatives using piperazine as an amine component. These compounds exhibited antimicrobial activities against various microorganisms, indicating the potential of piperazine derivatives in developing new antimicrobial agents Molecules, Bektaş et al., 2007.

Polyamides Containing Piperazine

Hattori and Kinoshita (1979) synthesized polyamides by polycondensing diamines, including piperazine, with di-p-nitrophenyl esters derived from theophylline and thymine. These polyamides, which are soluble in DMSO and formic acid, highlight the role of piperazine in creating polymers with potential biomedical applications Macromolecular Chemistry and Physics, Hattori & Kinoshita, 1979.

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating piperazine derivatives. These compounds showed significant anti-inflammatory and analgesic activities, offering insights into the design of new therapeutic agents Molecules, Abu‐Hashem et al., 2020.

Hypolipidemic Activity

Ashton et al. (1984) explored the synthesis of [alpha-(heterocyclyl)benzyl]piperazines, which showed potent activity in lowering serum lipid levels. This research points to the potential of piperazine derivatives in treating hyperlipidemia Journal of Medicinal Chemistry, Ashton et al., 1984.

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with serotonin receptors.

Mode of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

1-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.2ClH/c1-11-8-13(17-2)14(18-3)9-12(11)10-16-6-4-15-5-7-16;;/h8-9,15H,4-7,10H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITCLNFYZCFCMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CN2CCNCC2)OC)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2693716.png)

![Ethyl 4-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2693718.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)

![[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2693721.png)

![5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693723.png)

![2-[1-(2,5-difluorobenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2693725.png)

![3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2693727.png)

![2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2693729.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2693733.png)